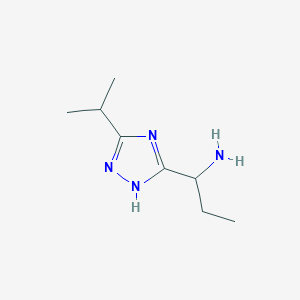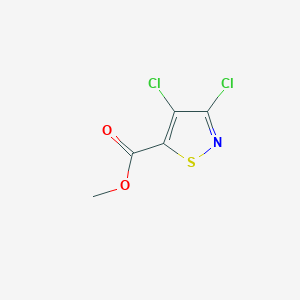
Methyl 3,4-dichloroisothiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3,4-dichloroisothiazole-5-carboxylate is a chemical compound with the molecular formula C5H3Cl2NO2S and a molecular weight of 212.05 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,4-dichloroisothiazole-5-carboxylate typically involves the reaction of 3,4-dichloroisothiazole with methanol in the presence of a catalyst . The reaction conditions often include a controlled temperature and pressure to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using automated reactors. These methods ensure consistent quality and high yield, making the compound available for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3,4-dichloroisothiazole-5-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Applications De Recherche Scientifique
Methyl 3,4-dichloroisothiazole-5-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including fungicidal properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials and chemicals.
Mécanisme D'action
The mechanism of action of Methyl 3,4-dichloroisothiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes and disrupt cellular processes in fungi, leading to its fungicidal activity . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Methyl 3,4-dichloroisothiazole-5-carboxylate include:
- 3,4-Dichloroisothiazole-5-carboxylic acid
- 3,4-Dichloroisothiazole-based strobilurins
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industrial applications .
Propriétés
Formule moléculaire |
C5H3Cl2NO2S |
|---|---|
Poids moléculaire |
212.05 g/mol |
Nom IUPAC |
methyl 3,4-dichloro-1,2-thiazole-5-carboxylate |
InChI |
InChI=1S/C5H3Cl2NO2S/c1-10-5(9)3-2(6)4(7)8-11-3/h1H3 |
Clé InChI |
UZOSDWZDKCBQBJ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C(=NS1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13650242.png)

![Chaerophyllin (6CI); (3E,4R)-4-(1,3-Benzodioxol-5-ylmethyl)-3-[(3,4-dimethoxyphenyl)methylene]dihydro-2(3H)-furanone](/img/structure/B13650253.png)
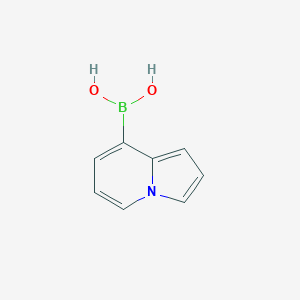
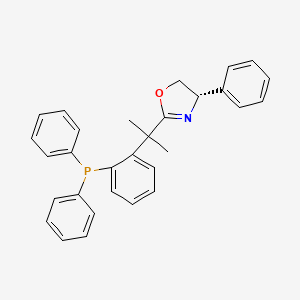
![3-Bromo-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B13650274.png)
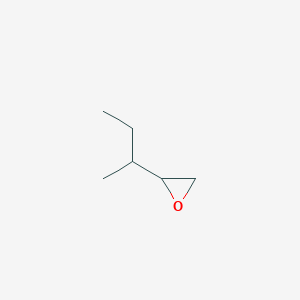

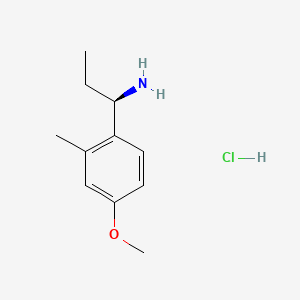
![17-(7-Hydroxy-6-methylhept-5-en-2-yl)-4,4,10,13,14-pentamethyl-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13650306.png)


